2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol
Overview
Description
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Copper(II)-mediated synthesis: A method for synthesizing imidazo[1,2-a]pyridines through copper(II)-catalyzed aminomethylation and cycloisomerization, which is adaptable for drug molecule synthesis including those based on imidazo[1,2-a]pyridine (Rassokhina et al., 2015).
- New preparation method: Development of an efficient method for preparing (2-aminopyridin-4-yl)methanol, a precursor for imidazo[1,2-a]pyridine derivatives (Lifshits et al., 2015).
- Convenient synthesis of derivatives: A two-step synthesis method for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, useful in medicinal chemistry (Schmid et al., 2006).
Medicinal Chemistry and Biological Activity :
- Antiulcer properties: Investigation into substituted imidazo[1,2-a]pyridines as a novel class of antiulcer agents, exhibiting gastric antisecretory and cytoprotective properties (Kaminski et al., 1985).
- Imidazo[1,2-a]pyridine scaffold in therapeutic agents: A review on the broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).
- Crystal structure and anticholinesterase potential: Study on imidazo[1,2-a]pyridine-based compounds for the treatment of heart and circulatory failures and their potential as AChE inhibitors (Kwong et al., 2019).
Pharmacological Properties :
- Pharmacological progress: Recent developments in understanding the pharmacological properties of imidazo[1,2-a]pyridine, including enzyme inhibitors and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
- Antitumor therapy: Compilation of anticancer activities of imidazo[1,2-a]pyridine system, highlighting its potential as a novel anticancer agent (Goel et al., 2016).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for their potential in the development of covalent inhibitors , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the exact biochemical pathways affected by 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways. Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity. These interactions highlight the versatile nature of this compound in biochemical systems .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in critical cellular processes, thereby altering the overall cellular phenotype. The impact of this compound on cellular metabolism includes changes in metabolic flux and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression. These molecular interactions underscore the complex and multifaceted nature of this compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes considerations of the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of signaling pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental. These findings highlight the importance of careful dosage optimization in the use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. The interaction of this compound with enzymes such as cytochrome P450 can influence its metabolic fate and the levels of its metabolites. Additionally, this compound can affect metabolic flux, altering the flow of metabolites through specific pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, including active transport and facilitated diffusion. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The precise subcellular localization of this compound is determined by its chemical properties and the presence of specific targeting sequences .
Properties
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-6-5-11-3-1-2-7(12)8(11)10-6/h1-3,5,12H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXYZRWRVMZKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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